2,3-Dihydro-1,4-benzodioxine-2-carbohydrazide
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Overview
Description
2,3-Dihydro-1,4-benzodioxine-2-carbohydrazide is a chemical compound with the molecular formula C9H10N2O3 . It has a molecular weight of 194.19 g/mol . The compound is typically stored at room temperature .
Synthesis Analysis
The synthesis of chiral 2,3-dihydro-1,4-benzodioxane motifs has been achieved using engineered Candida antarctica lipase B . The process involves the kinetic resolution of the substrate 1,4-benzodioxane-2-carboxylic acid methyl ester .Molecular Structure Analysis
The InChI code for 2,3-Dihydro-1,4-benzodioxine-2-carbohydrazide is 1S/C9H10N2O3/c10-11-9(12)8-5-13-6-3-1-2-4-7(6)14-8/h1-4,8H,5,10H2,(H,11,12) . The compound has a complex structure with a total of 14 heavy atoms .Physical And Chemical Properties Analysis
2,3-Dihydro-1,4-benzodioxine-2-carbohydrazide has a melting point of 110-115 degrees Celsius . It has a topological polar surface area of 73.6 Ų and a rotatable bond count of 1 . The compound is also characterized by a complexity of 222 .Scientific Research Applications
Insecticidal Activities
2,3-Dihydro-1,4-benzodioxine-2-carbohydrazide derivatives have been studied for their insecticidal properties. Specifically, analogues with benzodioxole and benzodioxane instead of the phenyl group have shown high insecticidal activities, proving to be superior or equal to commercial insecticides like tebufenozide (Sawada et al., 2003).
Antimicrobial Activity
A series of 1,3,4-oxadiazole derivatives containing the 1,4-benzodioxane ring system, starting from 2,3-dihydro-1,4-benzodioxine-2-carbohydrazide, have displayed significant antimicrobial activities. These compounds showed antibacterial and antifungal activities comparable or superior to reference drugs like norfloxacin, chloramphenicol, and fluconazole against various bacterial strains and fungi (Khalilullah et al., 2016).
Antihepatotoxic Activity
Novel 1,3,4-oxadiazole derivatives containing the 1,4-dioxane ring system have been synthesized and showed significant antihepatotoxic activities against CCl4-induced hepatotoxicity in rats, comparable to the standard drug Silymarin. This showcases its potential as a therapeutic agent for liver protection (Ahmed et al., 2011).
Application in Enantiospecific Synthesis
2,3-Dihydro-1,4-benzodioxin-2-carboxylic acid, derivable from 2,3-dihydro-1,4-benzodioxine-2-carbohydrazide, has been identified as a valuable chiral synthon for enantiospecific synthesis of therapeutic agents. A discovered amidase activity from Alcaligenes faecalis subsp. parafaecalis has been utilized for efficient production of enantiomerically pure 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid, suggesting its significance in pharmaceutical synthesis (Mishra et al., 2016).
Synthesis of Benzodioxane Derivatives as Lipoxygenase Inhibitors
Benzodioxane derivatives have been synthesized and evaluated for their potential as lipoxygenase inhibitors, which might serve as therapeutic agents for inflammatory ailments. The derivatives showed promising results against various bacterial strains and displayed inhibitory potential against the lipoxygenase enzyme, indicative of their potential medicinal applications (Abbasi et al., 2017).
Safety And Hazards
properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxine-3-carbohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c10-11-9(12)8-5-13-6-3-1-2-4-7(6)14-8/h1-4,8H,5,10H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKOUZUYLZSZHFZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50284292 |
Source
|
Record name | 2,3-dihydro-1,4-benzodioxine-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50284292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydro-1,4-benzodioxine-2-carbohydrazide | |
CAS RN |
90557-92-9 |
Source
|
Record name | 90557-92-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36577 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3-dihydro-1,4-benzodioxine-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50284292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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